Sodium peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and water

Solubility in water: reaction

Synonyms

Canonical SMILES

Isomeric SMILES

Oxidizing Agent and Oxygen Source:

- Chemical synthesis: Sodium peroxide serves as a strong oxidizing agent, readily releasing oxygen (O2) upon decomposition or reaction with water. This property makes it useful in various organic and inorganic syntheses where controlled oxidation is required []. For example, it can be used to convert organic alcohols to aldehydes or ketones [].

- Environmental remediation: Research explores the potential of sodium peroxide for the remediation of contaminated soil and water. It can degrade various organic pollutants by oxidation, offering a potential solution for environmental cleanup [].

Analytical Chemistry:

- Dessicant: Due to its high affinity for water vapor, sodium peroxide is employed as a drying agent in analytical laboratories. It efficiently absorbs moisture from gases and liquids, allowing for accurate measurements and analyses [].

- Decomposition of organic matter: In certain analytical procedures, sodium peroxide can be used to decompose organic matter, leaving behind inorganic residues for further analysis. This is particularly useful in studies involving soil and sediment samples [].

Other Research Applications:

- Carbon dioxide scrubbing: Research investigates the use of sodium peroxide for capturing carbon dioxide (CO2) from industrial emissions. It reacts with CO2 to form sodium carbonate (Na2CO3), potentially contributing to CO2 sequestration efforts [].

- Biomedical research: Preliminary research explores the potential applications of sodium peroxide in bioluminescence assays and as an oxygen source for cell culture experiments. However, further research is needed to fully understand its safety and efficacy in these contexts [].

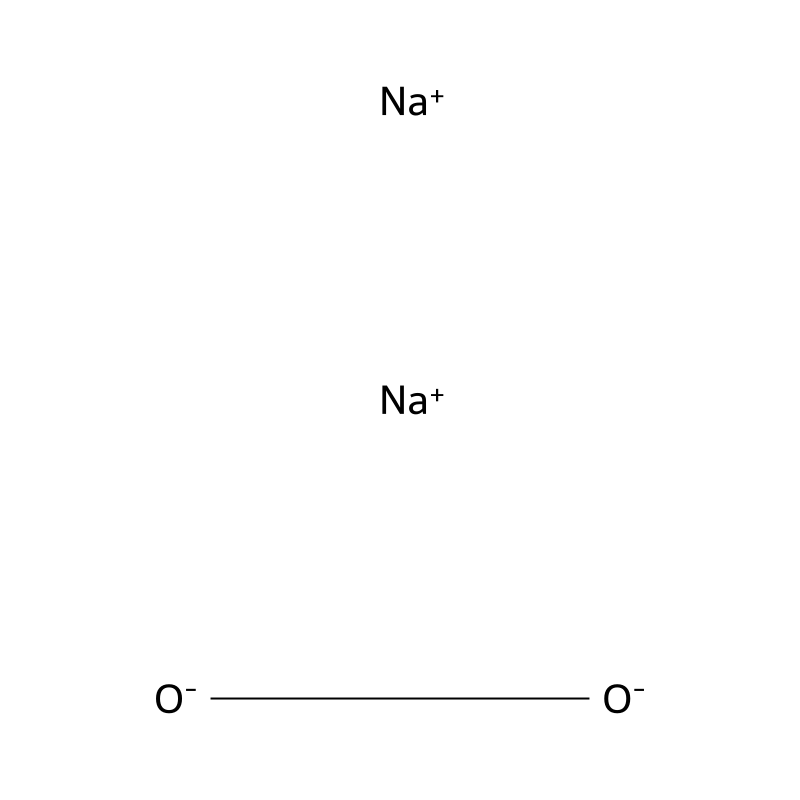

Sodium peroxide is an inorganic compound with the chemical formula sodium peroxide (Na2O2). It appears as a yellowish-white solid and is known for its strong oxidizing properties. Sodium peroxide is produced when sodium burns in an excess of oxygen, forming a highly reactive substance that can ignite organic materials upon contact. It has applications in various fields, including bleaching and as an oxidizing agent in

- Hydrolysis: When sodium peroxide dissolves in water, it reacts to form sodium hydroxide and hydrogen peroxide:This reaction demonstrates its utility in generating hydrogen peroxide, which has various applications in disinfection and bleaching .

- Thermal Decomposition: Upon heating, sodium peroxide decomposes to produce sodium oxide and oxygen gas:This reaction occurs at elevated temperatures, typically above 657 °C .

- Reactivity with Organic Compounds: Sodium peroxide reacts vigorously with reducing agents and combustible materials. For instance, it can react with acetic acid to produce sodium acetate and other products1.

Sodium peroxide can be synthesized through several methods:

- Direct Reaction of Sodium and Oxygen: The most common method involves burning metallic sodium in an excess of oxygen at temperatures between 130 °C and 200 °C:

- Reaction of Sodium Hydroxide with Hydrogen Peroxide: Sodium hydroxide can be treated with hydrogen peroxide to yield sodium peroxide:

- Ozone Oxidation: Passing ozone gas over solid sodium iodide catalyzed by palladium or platinum can also produce sodium peroxide .

Sodium peroxide has a variety of applications across different industries:

- Bleaching Agent: Historically used for bleaching wood pulp in the textile and paper industries.

- Oxidizing Agent: Employed in chemical synthesis and laboratory experiments due to its ability to release oxygen.

- Mineral Extraction: Used in the extraction of minerals from ores.

- Water Treatment: Acts as a disinfectant and oxidizer in wastewater treatment processes .

Sodium peroxide interacts with numerous substances, often resulting in vigorous reactions. It reacts exothermically with reducing agents, which can lead to explosive outcomes if not handled properly. Studies have shown that when mixed with organic materials or certain metals, sodium peroxide can ignite or cause combustion, emphasizing the need for careful handling in laboratory and industrial settings .

Sodium peroxide shares similarities with other metal peroxides but exhibits unique properties that distinguish it from them:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Superoxide | NaO₂ | More reactive than sodium peroxide; used in specific applications like oxygen generation. |

| Potassium Peroxide | K₂O₂ | Similar oxidizing properties; often used in agriculture as a fertilizer. |

| Lithium Peroxide | Li₂O₂ | Less stable than sodium peroxide; used in specialized applications like batteries. |

| Barium Peroxide | BaO₂ | Strong oxidizing agent; used in pyrotechnics and as a bleaching agent. |

Sodium peroxide is unique due to its stability under certain conditions compared to other peroxides while still being highly reactive when interacting with organic compounds or reducing agents .

Classical Industrial Synthesis

Two-Stage Oxidation of Sodium

The commercial production of sodium peroxide traditionally follows a two-stage oxidation process first discovered in 1810 by Joseph Louis Gay-Lussac and Louis Jacques Thénard, and later industrialized by Hamilton Castner in the 1890s. The process begins with the oxidation of metallic sodium to sodium oxide:

4Na + O₂ → 2Na₂O

This intermediate sodium oxide then undergoes further oxidation to form sodium peroxide:

2Na₂O + O₂ → 2Na₂O₂

A significant advancement in production methodology occurred in 1951 when USI developed the first continuous process for sodium peroxide production. This innovative approach uniquely utilized air rather than pure oxygen, representing a major departure from the batch processes that had been employed for nearly 70 years prior. The traditional batch procedure involves oxidation of sodium to sodium monoxide using dry air, followed by oxidation of the monoxide to peroxide using highly concentrated oxygen (90+%).

A patented variation of this process mixes metallic sodium with finely divided sodium monoxide in proportions that prevent the formation of a pasty mass, enhancing process efficiency and product purity. This method enables better control of the oxidation process and yields sodium peroxide of exceptional quality.

Table 1: Comparison of Industrial Sodium Peroxide Production Methods

| Parameter | Traditional Batch Process | Continuous Process (post-1951) |

|---|---|---|

| Oxidizing Agent | Dry air (Stage 1), 90+% O₂ (Stage 2) | Air throughout |

| Process Flow | Two distinct sequential stages | Continuous operation |

| Temperature Range | 130-200°C | Optimized temperature gradient |

| Equipment Requirements | Higher complexity | Lower complexity |

| Labor Intensity | Greater | Reduced |

| Product Consistency | Variable between batches | More uniform |

Ozone-Mediated Synthesis with Sodium Halides

An alternative synthesis method involves passing ozone gas over solid sodium iodide contained within a platinum or palladium tube. In this process, the ozone oxidizes the sodium to form sodium peroxide, while the iodine produced can be sublimed by mild heating. The noble metal (platinum or palladium) serves as a catalyst for the reaction and remains unaffected by the sodium peroxide product.

This approach offers advantages for laboratory-scale production and specialized applications requiring high-purity sodium peroxide. The catalytic role of platinum or palladium accelerates the oxidation process while preventing side reactions that might compromise product quality. The reaction proceeds as follows:

NaI + O₃ → Na⁺ + I + O₃⁻ → Na₂O₂ + I₂

The iodine byproduct can be recovered through sublimation, making this process relatively clean and efficient for small-scale synthesis.

Advanced Synthesis Techniques

Mechanochemical Synthesis for Metal Oxide Composites

Mechanochemical approaches have emerged as versatile techniques for incorporating sodium peroxide into complex metal oxide structures. These methods typically employ high-energy ball milling or grinding to induce chemical reactions through mechanical force rather than thermal energy.

Recent research has demonstrated successful mechanochemical reactions between uranium dioxide (UO₂) and sodium peroxide (Na₂O₂) at specific molar ratios (typically 1:10). These reactions yield uranyl triperoxide species without requiring elevated temperatures:

UO₂ + 3Na₂O₂ → Na₄[UO₂(O₂)₃] + 2Na₂O

The process generates reactive oxygen species including superoxide anions (O₂⁻) that readily react with atmospheric CO₂, resulting in carbonate formation as evidenced by spectroscopic analysis.

Similarly, milling sodium peroxide with iron oxides, particularly γ-Fe₂O₃, for approximately 5 hours produces α-NaFeO₂ without the need for high-temperature annealing. This represents a significant energy reduction compared to conventional solid-state synthesis methods that typically require temperatures above 400°C.

The mechanochemical reaction between molybdenum sulfide ore and sodium peroxide enables conversion to sodium molybdenum oxide dihydrate, offering an efficient processing route for molybdenum extraction. This application highlights the dual role of sodium peroxide as both an oxidant and a source of sodium ions in composite formation.

Table 2: Mechanochemical Syntheses Using Sodium Peroxide

| Target Material | Starting Materials | Milling Conditions | Key Advantages |

|---|---|---|---|

| Uranyl triperoxide | UO₂ + Na₂O₂ (1:10 ratio) | High-energy ball milling, 30 min | Room temperature synthesis, simplified processing |

| α-NaFeO₂ | Na₂O₂ + γ-Fe₂O₃ | 5h milling | Elimination of high-temperature annealing step |

| Sodium molybdenum oxide dihydrate | MoS₂ + Na₂O₂ | Mechanical activation | Enhanced solubility of product, efficient extraction |

Molten Salt Synthesis of Functional Materials

Molten salt synthesis represents another advanced technique utilizing sodium peroxide in the creation of functional materials with controlled structure and morphology. This approach employs molten salt media to facilitate reactivity at lower temperatures than conventional solid-state methods.

A notable example is the synthesis of pure perovskite SrFeO₃ nanocrystals using sodium peroxide in combination with a NaNO₃–KNO₃ eutectic mixture. In this process, strontium nitrate (Sr(NO₃)₂) and iron nitrate (Fe(NO₃)₃·9H₂O) serve as metal precursors, with the sodium peroxide facilitating oxidation at significantly reduced temperatures:

Sr(NO₃)₂ + Fe(NO₃)₃ + Na₂O₂ → SrFeO₃ + 2NaNO₃ + 2NO₂ + O₂

The reaction proceeds at approximately 400°C, compared to the typical 1300°C required for conventional solid-state reactions. This dramatic temperature reduction represents a significant energy saving while producing high-quality nanoscale materials.

The enhanced oxidizing properties provided by sodium peroxide in molten salt media enable the formation of high-valence metal oxides under relatively mild conditions. This approach has been successfully applied to various functional materials, including cathodes for sodium-ion batteries such as Na₀.₄₄MnO₂, using sodium chloride as the molten salt with Na₂CO₃ and Mn₂O₃ as reactants at 800°C.

Phase Control and Stabilization

Nanoscale Stabilization via Surface Energy Minimization

Research on the nanoscale behavior of sodium oxides has revealed intriguing thermodynamic phenomena with significant implications for energy storage applications. While sodium peroxide (Na₂O₂) represents the stable bulk phase in an oxygen environment under standard conditions, sodium superoxide (NaO₂) exhibits greater stability at the nanoscale due to surface energy considerations.

This size-dependent phase stability arises from the competition between surface and bulk energy contributions. The superoxide phase possesses significantly lower surface energy than the peroxide, leading to its preferential stabilization in nanometer-sized particles where surface effects dominate volumetric considerations. This phenomenon has important implications for sodium-air batteries, where the formation of NaO₂ instead of Na₂O₂ as the discharge product can improve rechargeability due to lower decomposition overpotentials.

Oxygen partial pressure also plays a crucial role in determining phase stability and growth behavior. Higher oxygen pressures reduce the energy barrier for NaO₂ nucleation and enable the superoxide to remain thermodynamically stable at larger particle sizes. As summarized by researchers at MIT:

"For higher O₂ pressure, the energy barrier to nucleate NaO₂ is reduced, and the superoxide remains thermodynamically stable up to larger particle sizes, thereby reducing the possibility that it transforms to the peroxide upon growing."

This understanding provides a pathway for controlling sodium oxide phase formation through environmental parameters rather than solely through chemical composition.

Hydrate Formation and Structural Stabilization

Sodium peroxide forms several distinct hydrates and peroxyhydrates, each with unique structural characteristics that affect stability and reactivity. These hydrated forms include Na₂O₂·2H₂O₂·4H₂O, Na₂O₂·2H₂O, Na₂O₂·2H₂O₂, and Na₂O₂·8H₂O.

The octahydrate (Na₂O₂·8H₂O) is particularly notable for its ease of preparation and distinctive white appearance, contrasting with the yellowish color of anhydrous sodium peroxide. X-ray crystallographic studies have revealed that this hydrate crystallizes in the monoclinic space group C2/c with an empirical formula of H₈O₅Na.

The structural arrangement of the octahydrate features peroxide anions with an O-O distance of 1.499(2) Å, with each oxygen atom positioned at the apex of an approximate square-based pyramid formed by four water molecule oxygen atoms. The bases of the two pyramids are staggered when viewed along the peroxide bond. Sodium ions occupy the centers of octahedra composed of water molecules, with four bridging to other sodium atoms and two bridging to peroxide anions.

These hydrated forms exhibit distinct reactivity patterns, particularly with atmospheric carbon dioxide. In moist air, the octahydrate reacts rapidly with CO₂ to form sodium carbonate (Na₂CO₃), while under drier conditions, this conversion proceeds more slowly through an intermediate percarbonate phase believed to be Na₂CO₄. This percarbonate intermediate can be identified by infrared spectroscopy and X-ray powder diffraction and may persist for extended periods in dry air environments.

Table 3: Structural and Chemical Properties of Sodium Peroxide Forms

| Form | Crystal Structure | Appearance | O-O Bond Length | Thermal Stability | Reactivity with CO₂ |

|---|---|---|---|---|---|

| Na₂O₂ (anhydrous) | Hexagonal | Yellow | - | Transitions at 512°C, decomposes >657°C | Moderate |

| Na₂O₂·8H₂O | Monoclinic (C2/c) | White | 1.499(2) Å | Lower thermal stability | Rapid in moist air |

| Na₂O₂·2H₂O | - | - | - | Intermediate | - |

| Na₂O₂·2H₂O₂ | - | - | - | Lower due to H₂O₂ content | Enhanced oxidizing capacity |

| Na₂O₂·2H₂O₂·4H₂O | - | - | - | Lowest | Most reactive |

The understanding of these hydrated structures provides opportunities for tailoring sodium peroxide formulations for specific applications. The octahydrate form, with its defined crystal structure and reactive behavior, offers advantages for applications requiring controlled release of oxidizing capacity or oxygen generation.

Sodium peroxide demonstrates distinctive physical and chemical characteristics that make it particularly suitable for geological applications. The compound exhibits a molecular weight of 77.98 grams per mole and maintains a density of 2.805 grams per cubic centimeter [3] [2]. Its melting point occurs at approximately 460 degrees Celsius, though the compound begins thermal decomposition at this temperature, ultimately releasing oxygen gas above 657 degrees Celsius [1] [2].

| Property | Value |

|---|---|

| Chemical Formula | Na₂O₂ |

| Molecular Weight | 77.98 g/mol |

| Appearance | Yellowish-white to yellow solid/powder |

| Density | 2.805 g/cm³ |

| Melting Point | 460-675°C (decomposes) |

| Boiling Point | 657°C (decomposes) |

| Crystal Structure | Hexagonal |

| Solubility in Water | Reacts with water to form NaOH and H₂O₂ |

| Stability | Stable in dry air; decomposes in moist air |

The compound demonstrates remarkable reactivity with water, undergoing hydrolysis to produce sodium hydroxide and hydrogen peroxide according to the reaction: Na₂O₂ + 2H₂O → 2NaOH + H₂O₂ [1] [4]. This strong oxidizing behavior forms the foundation for its effectiveness in geological sample preparation and mineral decomposition processes.

Applications in Geological Sample Preparation

Peroxide Fusion Methodology

Sodium peroxide fusion represents a cornerstone technique in geological analysis, particularly for preparing samples containing refractory minerals that resist conventional acid digestion [5]. This method involves mixing finely ground geological samples with sodium peroxide in specific ratios, typically ranging from 1:6 sample to flux ratios, followed by high-temperature sintering in specialized crucibles [6]. The fusion process typically occurs at temperatures between 480 and 700 degrees Celsius for durations ranging from 18 to 120 minutes, depending on the mineral composition and sample characteristics [7] [8].

The technique proves especially valuable for samples containing resistant minerals such as zircon, chromite, magnetite, ilmenite, rutile, and various carbides that remain incompletely dissolved through traditional acid digestion methods [5] [6]. Research has demonstrated that sodium peroxide fusion achieves complete dissolution of these refractory phases, enabling accurate quantitative analysis of their constituent elements [6].

Inductively Coupled Plasma Mass Spectrometry Sample Preparation

Sodium peroxide fusion serves as an essential sample preparation technique for inductively coupled plasma mass spectrometry analysis of geological materials [9] [7]. The method involves fusing samples with sodium peroxide in zirconium or corundum crucibles, followed by acidification with concentrated nitric and hydrochloric acids [9] [10]. This approach enables the complete dissolution of geological samples for subsequent elemental analysis using inductively coupled plasma techniques.

Professional analytical laboratories routinely employ this methodology, with samples analyzed alongside certified reference materials prepared using identical sodium peroxide fusion procedures [9]. Quality control measures include analyzing every tenth sample in duplicate and preparing blank samples every thirty samples to ensure analytical accuracy [9].

| Application | Description |

|---|---|

| Sample Digestion/Fusion | Used to prepare geological samples for ICP-MS and AA analysis |

| Mineral Decomposition | Oxidizes and decomposes refractory minerals for complete dissolution |

| Rare Earth Element Analysis | Enables complete extraction of REEs from geological samples |

| Platinum Group Element Analysis | Used in fusion techniques for Pt, Pd, Ru, and Ir determination |

| Refractory Mineral Analysis | Effective for decomposing zircon, chromite, and other resistant minerals |

Rare Earth Element Analysis

Complete Dissolution of Rare Earth-Bearing Minerals

Sodium peroxide fusion demonstrates exceptional effectiveness in the complete dissolution of rare earth element-bearing minerals that commonly resist acid digestion methods [7] [8]. The technique proves particularly valuable for analyzing samples containing monazite, bastnasite, and xenotime, which are primary rare earth element host minerals [11]. Research conducted on polymetallic mineral samples from the Pan-Xi region demonstrated that sodium peroxide fusion achieved complete sample dissolution with superior accuracy and precision compared to conventional acid digestion methods [8].

The fusion process involves mixing 0.25 grams of dried sample with 1.5 grams of sodium peroxide, covering with an additional 0.5 grams of flux, and heating in a muffle furnace at 700 degrees Celsius for 18 minutes [8]. Following fusion, the resulting cake dissolves completely in water, producing clear, transparent solutions suitable for rare earth element determination [8].

Analytical Performance and Validation

Comparative studies evaluating sodium peroxide fusion against closed acid dissolution and multi-acid digestion methods reveal superior performance characteristics for rare earth element analysis [8]. The sodium peroxide method demonstrates relative standard deviations ranging from 1.24 to 6.49 percent, with accuracy measurements (delta log C values) between 0.001 and 0.032 [8]. These performance metrics significantly exceed those achieved through alternative dissolution methods, confirming the superior analytical reliability of sodium peroxide fusion for rare earth element determination [8].

Validation studies using certified reference materials consistently demonstrate excellent agreement between measured and certified values across the complete rare earth element series [7] [8]. The method proves particularly effective for elements ranging from lanthanum through lutetium, including yttrium and scandium, with detection limits well below geochemical survey specification requirements [8].

Platinum Group Element Determination

Fusion-Based Platinum Group Element Analysis

Sodium peroxide fusion serves as a critical sample preparation technique for platinum group element determination in geological samples [10]. The method employs corundum crucibles rather than traditional glassy carbon or zirconium crucibles, providing enhanced analytical performance for platinum, palladium, ruthenium, and iridium determination [10]. Following fusion, samples undergo tellurium coprecipitation procedures to concentrate platinum group elements prior to isotope dilution inductively coupled plasma mass spectrometry analysis [10].

Research has demonstrated that sodium peroxide fusion combined with tellurium coprecipitation achieves method detection limits ranging from 0.02 to 0.3 nanograms per gram for platinum group elements [10]. The technique proves particularly valuable for analyzing geological samples with low platinum group element concentrations, including various mafic and ultramafic rock types [10].

Quality Control and Certification

Analytical validation using certified reference materials including gabbro, diabase, ultramafic ore tailings, altered peridotite, mineralized gabbro, and massive sulfide samples demonstrates excellent agreement between measured and certified values [10]. The sodium peroxide fusion method achieves platinum group element blank levels below 0.02 nanograms per gram, derived primarily from the sodium peroxide reagent itself [10]. This exceptionally low blank contribution ensures accurate determination of platinum group elements even in samples with very low concentrations [10].

Advanced Analytical Applications

Multi-Element Geological Analysis

Sodium peroxide fusion enables simultaneous determination of multiple trace elements beyond rare earth elements and platinum group elements [12]. The technique proves effective for analyzing yttrium, scandium, zirconium, barium, hafnium, and thorium in various geological sample types including basalts, ultramafic rocks, sediments, soils, and granites [12]. This multi-element capability makes sodium peroxide fusion particularly valuable for comprehensive geochemical characterization studies [12].

The addition of thulium spike prior to fusion allows precise determination of trace element abundances even when sample loss occurs during fusion or handling procedures [12]. This internal standard approach ensures analytical accuracy across a wide range of element concentrations, from sub-nanogram per gram levels to major element concentrations [12].

Specialized Isotopic Analysis Applications

Methodological Considerations and Optimization

Crucible Selection and Fusion Parameters

Successful sodium peroxide fusion requires careful consideration of crucible materials and fusion parameters to ensure complete sample dissolution while minimizing contamination [14]. Zirconium crucibles prove particularly suitable for sodium peroxide fusions involving refractory materials such as chromite, magnetite, ilmenite, rutile, silicon carbide, and various alloys [14]. These crucibles demonstrate excellent resistance to the highly oxidizing conditions created during sodium peroxide fusion [14].

Optimal fusion conditions typically involve sample-to-flux ratios between 1:6 and 1:8, with fusion temperatures ranging from 480 to 700 degrees Celsius depending on sample composition [6] [8]. Fusion duration varies from 18 minutes for routine samples to 120 minutes for samples containing highly refractory minerals such as zircon [6]. These parameters ensure complete sample decomposition while minimizing blank contributions and maintaining analytical precision [6].

Post-Fusion Sample Treatment

Following fusion, proper sample treatment procedures prove critical for achieving optimal analytical results [15] [8]. The fused cake requires careful dissolution in water or dilute acid solutions, with heating applied to ensure complete dissolution of the fusion product [15] [8]. Filtration procedures may be necessary to remove any undissolved residue, though properly conducted fusions typically yield completely clear solutions [8].

Sample dilution factors require careful consideration to maintain appropriate total dissolved solids levels for instrumental analysis while preserving adequate analyte concentrations for detection [7]. Typical dilution factors range from 10-fold to 100-fold, depending on sample composition and analytical requirements [7] [8]. Internal standard addition at this stage helps compensate for any matrix effects during subsequent instrumental analysis [7].

Physical Description

YELLOW-TO-WHITE POWDER.

Color/Form

WHITE POWDER TURNING YELLOW ON EXPOSURE TO ATMOSPHERE

Yellowish-white powder turns yellow when heated

Pale yellow solid

Boiling Point

Density

2.8 g/cm³

Melting Point

GHS Hazard Statements

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Oxidizer;Corrosive

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Prepared by heating sodium metal to 300 °C in aluminum vessels with a current of air from which carbon dioxide has been removed. Prepn of the octahydrate: Penneman, Inorg Syn 3, 1 (1950).

General Manufacturing Information

Discussion on the use of hydrogen peroxide and sodium peroxide in the bleaching of tripe.

Storage Conditions

...SHOULD...BE STORED IN FIRE-RESISTING BUILDINGS, & SEPARATED FROM FLAMMABLE MATERIALS.

PROTECT AGAINST PHYSICAL DAMAGE & MOISTURE. SEPARATE FROM COMBUSTIBLE, ORGANIC OR OTHER READILY OXIDIZABLE MATERIALS. DO NOT STORE IN AREAS SUBJECT TO MOISTURE. IMMEDIATELY REMOVE & DISPOSE OF ANY SPILLED PEROXIDE.